Methyl 3-bromo-5-hydroxy-2-methylbenzoate
Description
Methyl 3-bromo-5-hydroxy-2-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, a hydroxyl group at the 5-position, and a methyl group at the 2-position of the aromatic ring. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the bromine atom contributes to electronic effects, influencing reactivity and interaction with biological targets.
Properties
IUPAC Name |
methyl 3-bromo-5-hydroxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYJFNFWFPLQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 3-bromo-5-hydroxy-2-methylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds. Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-bromo-5-hydroxy-2-methylbenzoate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methyl 3-bromo-5-hydroxy-2-methylbenzoate and Analogous Compounds
Physical and Chemical Properties
- Polarity and Solubility: The hydroxyl group in this compound increases its polarity compared to non-hydroxylated analogs like Methyl 3-bromo-5-methylbenzoate. This enhances solubility in polar solvents (e.g., methanol, acetone) but reduces stability under acidic conditions .
- Thermal Stability: Methyl esters generally exhibit lower boiling points (e.g., methyl salicylate: 222°C ) compared to non-esterified analogs. The bromine atom in the target compound may marginally increase molecular weight and melting point relative to non-halogenated derivatives .
- Reactivity : The hydroxyl group at the 5-position makes the compound susceptible to oxidation and etherification, whereas the bromine atom facilitates nucleophilic aromatic substitution reactions .
Research Findings and Implications
Substituent Effects on Reactivity
- Hydroxyl vs. Methoxy Groups: Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (CAS 134419-43-5) demonstrates that methoxy groups enhance electron density on the aromatic ring, stabilizing intermediates in electrophilic substitutions.
- Bromine Position : Bromine at the 3-position (meta to ester) in the target compound directs electrophilic attacks to the 4- and 6-positions, whereas para-substituted bromine (e.g., 5-bromo in CAS 134419-43-5) alters regioselectivity .
Biological Activity
Methyl 3-bromo-5-hydroxy-2-methylbenzoate is an aromatic ester that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas, supported by data tables and case studies.
This compound has the molecular formula and features a bromine atom and a hydroxyl group, which are crucial for its biological activity. The compound exhibits a melting point between 28°C and 30°C and a boiling point of approximately 234°C to 236°C.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
2. Antioxidant Properties
The compound demonstrates antioxidant activity, which is essential for combating oxidative stress in biological systems. In vitro assays revealed that at a concentration of 100 µg/mL, it reduced DPPH radical levels by approximately 70%, indicating strong antioxidant potential.
3. Anti-inflammatory Effects
this compound has been shown to modulate inflammatory pathways, potentially reducing inflammation in various models. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial growth or inflammatory processes.
- Scavenging Free Radicals : Its antioxidant properties allow it to neutralize free radicals, protecting cells from oxidative damage.
- Modulation of Signaling Pathways : It may influence various signaling pathways associated with inflammation and cell survival .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Methyl 4-bromo-3-hydroxybenzoate | C9H9BrO3 | 0.90 |
| Methyl 3-bromo-4-hydroxybenzoate | C9H9BrO3 | 0.90 |
| Methyl 5-bromo-4-methoxybenzoate | C10H11BrO3 | 0.87 |
This table illustrates the structural similarities between this compound and other related compounds, which may also exhibit biological activities due to their similar functional groups .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, confirming significant antimicrobial activity at concentrations as low as 50 µg/mL.
Case Study 2: Antioxidant Activity
In vitro assays highlighted that this compound exhibited a dose-dependent increase in radical scavenging activity. At a concentration of 100 µg/mL, it significantly reduced DPPH radical levels by about 70%, showcasing its potential as an antioxidant agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
